1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
Overview
Description
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at positions 1, 3, and 6, and a nitro group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione typically involves the nitration of 1,3,6-trimethyluracil. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 1,3,6-Trimethyluracil
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction mixture is cooled to 0-5°C to control the exothermic nature of the nitration process.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for temperature and reagent control is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Reduction: 1,3,6-Trimethyl-5-aminopyrimidine-2,4(1h,3h)-dione
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting nucleic acid synthesis and function.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or by interacting with DNA or RNA. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Trimethyluracil: Lacks the nitro group and is less reactive in certain chemical reactions.
5-Nitro-2,4-dioxo-1,3,6-trimethylpyrimidine: Similar structure but with different substitution patterns.
Uniqueness
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1,3,6-trimethyl-5-nitropyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-5(10(13)14)6(11)9(3)7(12)8(4)2/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTDULKDQDIIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55326-07-3 | |
Record name | 5-NITRO-1,3,6-TRIMETHYLURACIL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.